1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl-
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Overview
Description
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- is a boron-containing organic compound with the molecular formula C₈H₁₂B₂F₂ and a molecular weight of 167.800 . This compound is characterized by its unique structure, which includes two boron atoms and four fluorine atoms, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihaloboranes with electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes . The reaction conditions often require a moisture- and oxygen-free atmosphere, and the use of strong metallic reducing agents such as lithium, potassium, or sodium .
Chemical Reactions Analysis
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Substitution Reactions: It can undergo substitution reactions, particularly involving the boron atoms, leading to the formation of B=N-bond-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are subject to further research.
Scientific Research Applications
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- involves its interaction with electrophiles and nucleophiles. The boron atoms in the compound can form stable complexes with various ligands, facilitating reactions such as electrophilic addition and substitution . The unique electronic properties of the boron-fluorine bonds also play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- can be compared with other similar compounds, such as:
1,4-Diborin,1,4-difluoro-1,4-dihydro-2,3,5,6-tetramethyl-: This compound shares a similar structure but differs in its specific chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: Another related compound with different substituents, leading to distinct chemical behavior and applications.
The uniqueness of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- lies in its specific boron-fluorine interactions and the resulting electronic properties, which make it a valuable compound for various advanced research applications.
Properties
CAS No. |
20534-12-7 |
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Molecular Formula |
C8H12B2F2 |
Molecular Weight |
167.80 g/mol |
IUPAC Name |
1,4-difluoro-2,3,5,6-tetramethyl-1,4-diborinine |
InChI |
InChI=1S/C8H12B2F2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 |
InChI Key |
GIKGMLXPHXDBJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(B(C(=C1C)C)F)C)C)F |
Origin of Product |
United States |
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